

# Spectroscopic Analysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** Methyl 2-methylbenzo[d]oxazole-6-carboxylate

**Cat. No.:** B178514

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. While a complete, publicly available dataset of its spectral properties (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry) is not readily available, this document compiles and analyzes data from closely related analogs to offer a robust predictive framework for its characterization. Detailed experimental protocols for obtaining such spectra are also provided.

The molecular formula for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate** is C<sub>10</sub>H<sub>9</sub>NO<sub>3</sub>, and its CAS number is 136663-23-5.

## Predicted Spectral Data

The following tables summarize the anticipated spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate** based on the analysis of similar benzoxazole derivatives.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Proton Assignment	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Notes
Aromatic H (H-4, H-5, H-7)	7.5 - 8.2	m	The precise shifts and coupling patterns will depend on the electronic environment created by the methyl and carboxylate groups.
-OCH <sub>3</sub> (Ester)	~3.9	s	Singlet peak characteristic of a methyl ester.
-CH <sub>3</sub> (at C-2)	~2.6	s	Singlet peak for the methyl group on the oxazole ring.

Prediction is based on spectral data of related benzoxazole structures.

## Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Notes
C=O (Ester)	165 - 170	Carbonyl carbon of the methyl ester.
C-2 (Oxazole ring)	160 - 165	Quaternary carbon of the oxazole ring attached to the methyl group.
Aromatic C	110 - 150	Carbons of the benzene ring.
C-6	~125-130	The carbon to which the carboxylate is attached.
-OCH <sub>3</sub> (Ester)	~52	Methyl carbon of the ester.
-CH <sub>3</sub> (at C-2)	14 - 20	Methyl group carbon.

Prediction is based on spectral data of related benzoxazole structures.

### Table 3: Predicted IR Spectral Data

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ester)	1710 - 1730	Strong
C=N Stretch (Oxazole)	1600 - 1650	Medium
C-O Stretch (Ester & Ether)	1200 - 1300	Strong
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium

Prediction is based on spectral data of related benzoxazole structures.

### Table 4: Predicted Mass Spectrometry Data

Analysis	Expected Result	Notes
Molecular Ion (M <sup>+</sup> )	m/z ≈ 191.19	Corresponding to the molecular weight of C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub> .
Major Fragments	Loss of -OCH <sub>3</sub> (m/z ≈ 160)	Common fragmentation pattern for methyl esters.
	Loss of -COOCH <sub>3</sub> (m/z ≈ 132)	

Prediction is based on spectral data of related benzoxazole structures.

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the <sup>1</sup>H and <sup>13</sup>C chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the purified compound.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean NMR tube.
  - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR spectra using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Acquire  $^{13}\text{C}$  NMR spectra. A larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - Reference the spectra to the residual solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

- Data Acquisition:
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Collect a background spectrum of the clean ATR crystal before running the sample.
  - Perform baseline correction and other necessary data processing.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

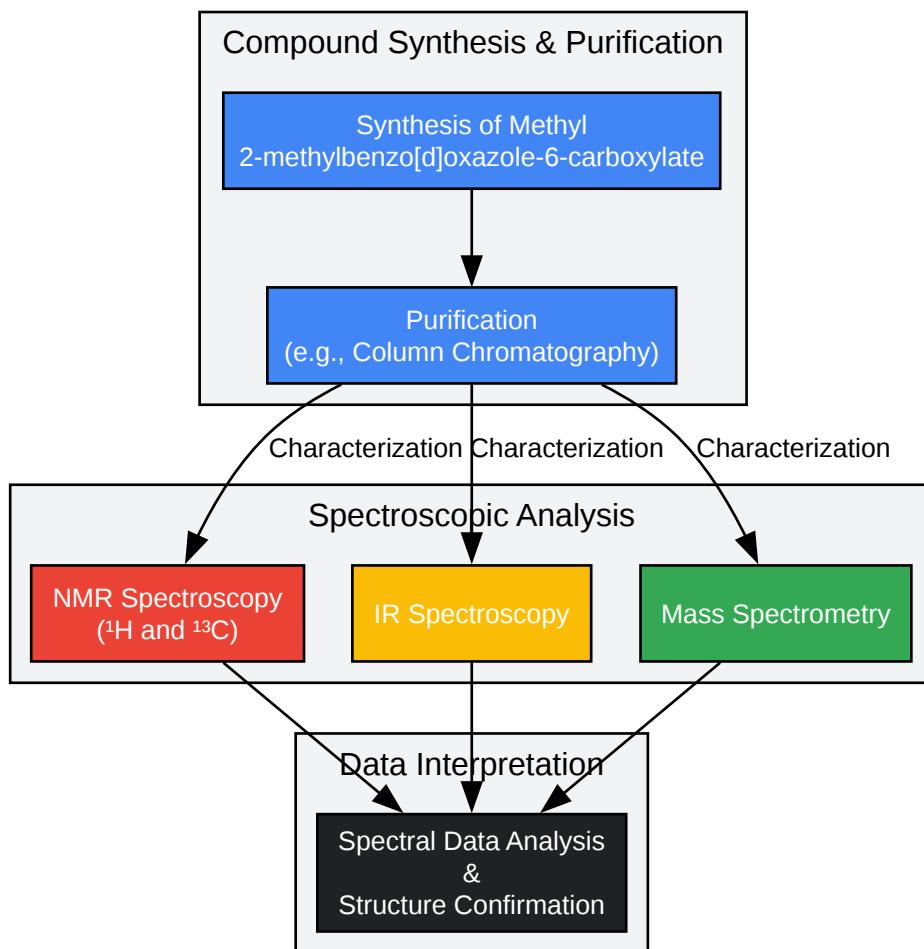
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - Further dilute the stock solution to a final concentration of approximately 1-10  $\mu\text{g/mL}$ .
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum in positive ion mode.
  - Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.



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